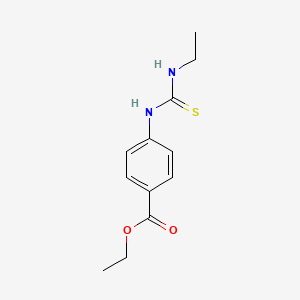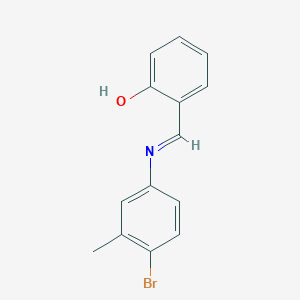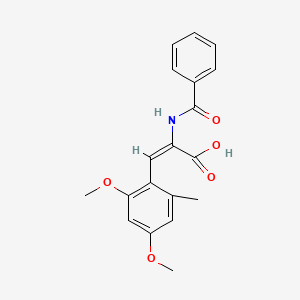
3,3-Dimethyl-4-phenylbutan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-3-methyl-2-butanol is an organic compound with the molecular formula C12H18O. It is a tertiary alcohol, characterized by a hydroxyl group (-OH) attached to a carbon atom that is bonded to three other carbon atoms. This compound is known for its unique structure and properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Benzyl-3-methyl-2-butanol can be synthesized through several methods. One common approach involves the Grignard reaction, where a Grignard reagent (such as phenylmagnesium bromide) reacts with a suitable carbonyl compound (like acetone) to form the desired alcohol. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reagent concentrations .
Industrial Production Methods
In an industrial setting, the production of 3-Benzyl-3-methyl-2-butanol may involve similar synthetic routes but on a larger scale. The process would include the use of specialized equipment to ensure the purity and yield of the product. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to optimize reaction conditions and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-3-methyl-2-butanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the alcohol to alkanes or other reduced forms.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as hydrogen halides (HCl, HBr) or tosyl chloride (TsCl) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl methyl ketone, while reduction could produce 3-benzyl-3-methylbutane .
Scientific Research Applications
3-Benzyl-3-methyl-2-butanol has a wide range of applications in scientific research:
Chemistry: It serves as a precursor or intermediate in the synthesis of various organic compounds.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research explores its potential therapeutic effects and interactions with biological targets.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 3-Benzyl-3-methyl-2-butanol exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and cellular processes. The exact mechanism can vary depending on the context and application .
Comparison with Similar Compounds
Similar Compounds
Benzyl alcohol: Similar in structure but lacks the additional methyl and butyl groups.
3-Methyl-2-butanol: Shares the butanol backbone but differs in the presence of the benzyl group.
2-Phenyl-2-butanol: Another tertiary alcohol with a phenyl group instead of a benzyl group.
Uniqueness
3-Benzyl-3-methyl-2-butanol is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
67682-19-3 |
|---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
3,3-dimethyl-4-phenylbutan-2-ol |
InChI |
InChI=1S/C12H18O/c1-10(13)12(2,3)9-11-7-5-4-6-8-11/h4-8,10,13H,9H2,1-3H3 |
InChI Key |
IKPBBBOULQXHTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)(C)CC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(aminocarbonyl)-3-methylbutyl]benzamide](/img/structure/B11953299.png)




![N-(diphenylmethyl)-2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide](/img/structure/B11953363.png)







